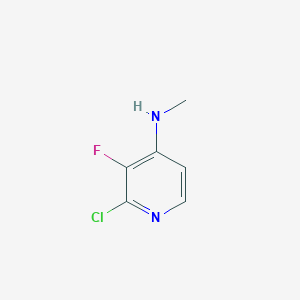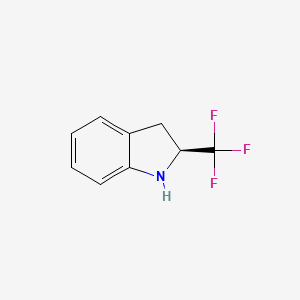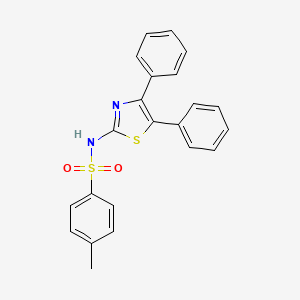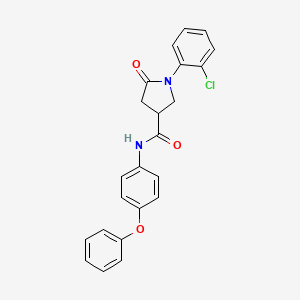![molecular formula C26H20N2O5 B12455526 4,4'-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}dibenzene-1,3-diol](/img/structure/B12455526.png)
4,4'-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}dibenzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-[(4-{4-[(E)-[(2,4-dihydroxyphenyl)methylidene]amino]phenoxy}phenyl)imino]methyl]benzene-1,3-diol is a complex organic compound characterized by multiple aromatic rings and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(4-{4-[(E)-[(2,4-dihydroxyphenyl)methylidene]amino]phenoxy}phenyl)imino]methyl]benzene-1,3-diol typically involves a multi-step process The initial step often includes the formation of an imine bond through the condensation of an aldehyde with an amine
Industrial Production Methods
Industrial production methods for this compound may involve the use of catalytic processes to enhance yield and efficiency. These methods often require precise control of reaction conditions, including temperature, pressure, and pH, to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(4-{4-[(E)-[(2,4-dihydroxyphenyl)methylidene]amino]phenoxy}phenyl)imino]methyl]benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imine bond can be reduced to form amines.
Substitution: Aromatic substitution reactions can occur, introducing different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
4-[(E)-[(4-{4-[(E)-[(2,4-dihydroxyphenyl)methylidene]amino]phenoxy}phenyl)imino]methyl]benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[(E)-[(4-{4-[(E)-[(2,4-dihydroxyphenyl)methylidene]amino]phenoxy}phenyl)imino]methyl]benzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. These interactions can modulate cellular processes, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-[(4-{4-[(E)-[(2,4-dihydroxyphenyl)methylidene]amino]phenoxy}phenyl)imino]methyl]benzene-1,2-diol
- 4-[(E)-[(4-{4-[(E)-[(2,4-dihydroxyphenyl)methylidene]amino]phenoxy}phenyl)imino]methyl]benzene-1,4-diol
Uniqueness
The unique arrangement of hydroxyl groups and imine bonds in 4-[(E)-[(4-{4-[(E)-[(2,4-dihydroxyphenyl)methylidene]amino]phenoxy}phenyl)imino]methyl]benzene-1,3-diol distinguishes it from similar compounds. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H20N2O5 |
|---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
4-[[4-[4-[(2,4-dihydroxyphenyl)methylideneamino]phenoxy]phenyl]iminomethyl]benzene-1,3-diol |
InChI |
InChI=1S/C26H20N2O5/c29-21-7-1-17(25(31)13-21)15-27-19-3-9-23(10-4-19)33-24-11-5-20(6-12-24)28-16-18-2-8-22(30)14-26(18)32/h1-16,29-32H |
InChI Key |
RKFJKEKDCJPASA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(C=C(C=C2)O)O)OC3=CC=C(C=C3)N=CC4=C(C=C(C=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2,3-dihydro-1,5-dimethyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylate](/img/structure/B12455458.png)
![(3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)methanol](/img/structure/B12455464.png)
![2-(4-chlorophenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B12455468.png)



![N-[(1Z)-1-(4-bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12455490.png)

![4-benzyl-11-ethyl-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B12455502.png)
![5-(2,5-dichlorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B12455509.png)
![4-amino-N-{4-[(dimethylcarbamoyl)methyl]-2,3-dimethylphenyl}-1-[1-(prop-2-enoyl)piperidin-3-yl]pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B12455510.png)

